molecular formula C20H18ClN3O4S B2622844 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 899977-77-6

2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2622844
CAS No.: 899977-77-6
M. Wt: 431.89
InChI Key: GDEOGEMJRJJYKR-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide ( 895105-59-6) is a synthetic small molecule with a molecular formula of C20H18ClN3O4S and a molecular weight of 431.89 g/mol. This compound is provided with a purity of 95% or higher and is intended for research applications only; it is not designated for human therapeutic or veterinary use. This acetamide derivative belongs to the pyrazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The structure incorporates a 3,4-dihydropyrazin-2(1H)-one core, a scaffold known for its diverse biological activities. The molecule is strategically functionalized with a 4-chlorophenyl group at the 4-position of the pyrazinone ring and a 2,4-dimethoxyphenyl group on the acetamide nitrogen. This specific arrangement of substituents, including the sulfanyl linker, contributes to its potential as a key intermediate or tool compound in various research programs. The presence of the chlorophenyl group can influence electron distribution and lipophilicity, while the dimethoxyphenyl moiety may contribute to specific binding interactions with biological targets. Pyrazine derivatives similar to this compound are frequently investigated for their potential pharmacological properties, including but not limited to anti-tumor and anti-infective activities. The structural features of this molecule make it a valuable candidate for exploring structure-activity relationships (SAR), particularly in the development of enzyme inhibitors or receptor modulators. Researchers can utilize this compound in high-throughput screening assays, as a building block in the synthesis of more complex molecules, or as a standard in analytical method development. Its physical and chemical properties, such as a calculated logP of approximately 2.85, suggest moderate lipophilicity, which can be a relevant factor in bioavailability and cell permeability studies. For research use only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-27-15-7-8-16(17(11-15)28-2)23-18(25)12-29-19-20(26)24(10-9-22-19)14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEOGEMJRJJYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dihydropyrazinone ring: This step involves the reaction of 4-chlorobenzoyl chloride with ethylenediamine to form the intermediate 4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazine.

    Thioether formation: The intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group, resulting in 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}.

    Acetamide formation: Finally, the compound is reacted with 2,4-dimethoxyaniline and acetic anhydride to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrazinone ring can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanyl and dihydropyrazinone groups.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The specific pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

  • Compound 13a (): 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Key Features: Sulfamoylphenyl group, methylphenyl hydrazine. Melting Point: 288°C. Polarity: High due to sulfamoyl (–SO₂NH₂), enhancing aqueous solubility. Comparison: The target compound’s dimethoxyphenyl group increases lipophilicity, likely reducing water solubility but improving membrane permeability compared to 13a .
  • Compound 13b (): 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Key Features: Methoxyphenyl hydrazine. Melting Point: 274°C (lower than 13a). Comparison: The target compound’s dual methoxy groups at positions 2 and 4 on the phenyl ring may enhance electron donation, influencing reactivity and binding interactions .

Heterocyclic Core Variations

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Core: Diaminopyrimidine vs. pyrazine in the target compound. Hydrogen Bonding: Pyrimidine’s amino groups facilitate intermolecular H-bonding, affecting crystal packing. Bioactivity: Pyrimidine derivatives often exhibit kinase inhibition, suggesting the target compound’s pyrazine core may offer distinct selectivity profiles .
  • 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (): Core: Thieno-pyrimidinone vs. pyrazine. Electronic Properties: The sulfur atom in the thiophene ring increases electron-withdrawing effects compared to pyrazine’s nitrogen atoms. Bioactivity: Thieno-pyrimidinones are associated with anticancer activity, highlighting the role of heterocycle choice in target specificity .

Substituent Position and Crystal Packing ()

  • Para vs. Meta Chlorophenyl Derivatives :
    • N-(4-Chlorophenyl) : Para substitution enables linear H-bonding networks, improving crystallinity.
    • N-(3-Chlorophenyl) : Meta substitution disrupts symmetry, leading to less stable crystal forms.
    • Comparison : The target compound’s para-chlorophenyl group may promote ordered crystal packing, enhancing stability during storage .

Biological Activity

The compound 2-{[4-(4-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule with a complex structure that suggests potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Structural Overview

The molecular structure of the compound includes:

  • Dihydropyrazinyl moiety : A core structure that may influence its interaction with biological targets.
  • Chlorophenyl group : Known for enhancing biological activity through various mechanisms.
  • Acetamide linkage : A functional group that can contribute to the compound's solubility and reactivity.

Molecular Formula and Structure

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₂O₂S
SMILESCC(=O)N(C1=CC=C(C=C1)OC)C(=O)C2=NC(=S)C(=N2)C(C)C
InChIInChI=1S/C18H18ClN2O2S/c1-12-6-8-14(19)10-13(12)22-17(20)16(21)15(18)11-9-7-5/h6-11H,1-4H3,(H,20,21)

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the chlorophenyl group is often linked to enhanced antimicrobial activity against various pathogens, including bacteria and fungi.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The dihydropyrazinyl structure can potentially inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, compounds with similar structures have shown effectiveness in inducing apoptosis in cancer cells through the modulation of caspase pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that it interacts with specific enzymes or receptors, altering their activity and leading to various biological effects. Potential targets may include:

  • Enzymes involved in inflammatory pathways
  • Receptors linked to cell proliferation

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of structurally related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential (Source: ).

Study 2: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating potential as an anticancer agent (Source: ).

Study 3: Mechanistic Insights

Research into the mechanistic pathways revealed that the compound may induce apoptosis via mitochondrial pathways. This was supported by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells (Source: ).

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical route involves reacting a pyrazinone derivative with a thiol-containing acetamide precursor under basic conditions (e.g., NaH in THF). Key factors include:

  • Solvent choice : Polar aprotic solvents like DMF or THF enhance reactivity.
  • Catalysts : EDCI/HOBt facilitates amide bond formation.
  • Temperature : 60–80°C optimizes reaction kinetics. Yields (40–60%) depend on substituent steric effects and purification via silica gel chromatography (eluent: EtOAc/hexane) .

Q. Which spectroscopic and crystallographic methods confirm its molecular structure?

  • X-ray crystallography : Definitive for absolute configuration. Data collected using a Bruker APEXII diffractometer (Mo Kα radiation) reveal monoclinic symmetry (space group P21/c; a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76°) .
  • NMR : 1H NMR shows pyrazine protons (δ 7.85 ppm) and aromatic signals (δ 6.85–7.45 ppm). 13C NMR confirms the acetamide carbonyl (δ 168.5 ppm) .
  • IR : Peaks at 1680 cm⁻¹ (C=O) and 1245 cm⁻¹ (C-S) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:

  • Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity assays).
  • Dose-response curves : Determine IC50 values in triplicate.
  • Purity validation : HPLC (>95% purity) ensures structural integrity .
  • Meta-analysis : Compare studies with attention to solvent systems (DMSO vs. aqueous buffers) .

Q. What computational methods predict binding affinity with target enzymes?

  • Molecular docking : AutoDock Vina or Glide with enzyme crystal structures (PDB IDs).
  • MD simulations : AMBER force fields (100 ns trajectories) assess binding stability.
  • MM-PBSA : Calculate binding free energies; correlate docking scores (ΔG) with experimental IC50 (R² > 0.7 validates predictive power). Adjust protonation states (Epik, pH 7.4) and validate via mutagenesis .

Methodological Notes

  • Synthetic Optimization : Monitor reactions via TLC; recrystallize from ethanol for purity .
  • Crystallography : Use SHELXL for refinement; apply PLATON for symmetry checks .
  • Environmental Stability : Study hydrolytic degradation using HPLC-MS under varying pH (3–10) .

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